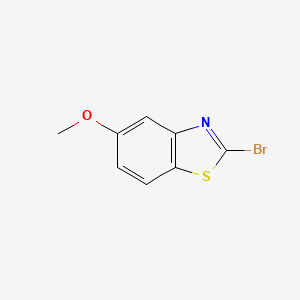

2-Bromo-5-methoxybenzothiazole

Description

Significance of Benzothiazole (B30560) Core in Chemical Sciences

The benzothiazole core, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and materials science. tandfonline.comderpharmachemica.comwjahr.com This structural motif is present in a wide array of biologically active compounds and functional materials. derpharmachemica.com

The exploration of benzothiazole derivatives dates back to the late 19th century. wjahr.commdpi.com Initially investigated for their properties as dyes and vulcanization accelerators, the research focus has since expanded significantly. derpharmachemica.com Over the decades, scientific inquiry has revealed the vast therapeutic potential of benzothiazole-containing molecules, leading to their extensive study in medicinal chemistry. wjahr.comhep.com.cn

The benzothiazole nucleus is recognized as a "privileged scaffold" in drug discovery. benthamscience.combenthamdirect.comnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. nih.goviajesm.in The versatility of the benzothiazole core allows for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comnih.govbohrium.comnih.gov The synthetic accessibility of these compounds further enhances their attractiveness for medicinal chemistry research. benthamscience.combenthamdirect.comnih.gov

Overview of 2-Bromo-5-methoxybenzothiazole as a Key Synthetic Intermediate

Among the numerous benzothiazole derivatives, this compound stands out as a crucial synthetic intermediate. Its specific substitution pattern makes it a versatile building block for the construction of more complex molecules with desired biological activities.

This compound is a heterocyclic compound with the molecular formula C₈H₆BrNOS. Its structure consists of a benzothiazole core with a bromine atom attached at the 2-position and a methoxy (B1213986) group at the 5-position. The systematic IUPAC name for this compound is 2-bromo-5-methoxy-1,3-benzothiazole. cymitquimica.com

Table 1: Structural and Chemical Information for this compound

| Property | Value |

|---|---|

| CAS Number | 214337-39-0 bldpharm.com |

| Molecular Formula | C₈H₆BrNOS |

| Molecular Weight | 244.11 g/mol cymitquimica.com |

| Synonyms | 2-Bromo-5-methoxybenzo[d]thiazole, Benzothiazole, 2-bromo-5-methoxy- cymitquimica.com |

The field of substituted benzothiazoles is a dynamic area of research. jchemrev.comjchemrev.com Scientists continuously explore the synthesis of novel derivatives and evaluate their potential applications. hep.com.cn The biological activities of benzothiazoles are highly dependent on the nature and position of their substituents. researchgate.net The C2, C5, and C6 positions are particularly important for substitution, with the C2 position being a primary focus for modifications aimed at enhancing biological activity. researchgate.net Research has demonstrated that substitutions at these positions can lead to compounds with potent activities, including anticancer and antimicrobial effects. nih.govscience.gov For instance, the introduction of a fluorine atom has been shown to enhance desirable pharmacological properties. journalajrimps.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its role in academic research. The subsequent sections will delve into the synthetic methodologies for its preparation, its chemical reactivity, and its applications in the fields of medicinal chemistry and materials science. The objective is to present a scientifically rigorous and focused analysis of this key chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYFAYVQPCTFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621915 | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214337-39-0 | |

| Record name | 2-Bromo-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214337-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Bromo 5 Methoxybenzothiazole and Its Derivatives

Strategies for Benzothiazole (B30560) Ring Formation with Methoxy (B1213986) and Bromo Substituents

The formation of the benzothiazole ring is a critical step in the synthesis of 2-Bromo-5-methoxybenzothiazole. The primary strategies involve the cyclization of appropriately substituted aniline (B41778) derivatives. The presence of a methoxy group on the benzene (B151609) ring influences the reactivity and regioselectivity of these reactions.

Cyclization Reactions for Benzothiazole Core Synthesis

The synthesis of the benzothiazole core typically proceeds through the reaction of a substituted 2-aminothiophenol (B119425) with a one-carbon electrophile or through the oxidative cyclization of a thioanilide. In the context of this compound, the synthesis often commences with the formation of a 2-amino-5-methoxybenzothiazole precursor.

One-pot syntheses are highly efficient as they reduce the need for isolation of intermediates, thereby saving time and resources. A common one-pot approach to synthesizing 2-aminobenzothiazole (B30445) derivatives involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. researchgate.netmdpi.com For the synthesis of the 2-amino-5-methoxybenzothiazole precursor, 4-methoxyaniline (p-anisidine) is a logical starting material.

The reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate and an oxidizing agent such as benzyltrimethylammonium (B79724) dichloroiodate in a mixed solvent system of DMSO and water at elevated temperatures can afford 2-amino-6-methoxybenzothiazole (B104352) in good yields. researchgate.net It is important to note that the position of the methoxy group in the final product is dependent on the starting aniline. For this compound, the required precursor is 2-amino-5-methoxybenzothiazole. A study on the synthesis of 6-methoxy-2-aminobenzothiazole reports the reaction of p-anisidine with ammonium thiocyanate followed by oxidative ring closure using a catalytic amount of bromine in an alkaline medium. ekb.eg

| Starting Material | Reagents | Product | Yield | Reference |

| p-Anisidine | NH4SCN, Benzyltrimethylammonium dichloroiodate, DMSO/H2O | 2-Amino-6-methoxybenzothiazole | High | researchgate.net |

| p-Anisidine | NH4SCN, Br2 (catalytic), alkaline medium | 6-Methoxy-2-aminobenzothiazole | Not specified | ekb.eg |

This table presents data for the synthesis of the isomeric 6-methoxy-2-aminobenzothiazole, illustrating the general applicability of the one-pot approach.

Lewis acids can be employed to catalyze the cyclization step in benzothiazole synthesis, often by activating a carbonyl group or another electrophilic center. rsc.org For instance, the intramolecular cyclization of thioformanilides to form benzothiazoles can be mediated by hypervalent iodine reagents, which can be considered a type of Lewis acid in this context. nih.gov While specific examples detailing the Lewis acid-mediated cyclization to form 5-methoxybenzothiazole are not prevalent in the reviewed literature, the general principle involves the use of a Lewis acid to promote the ring-closing reaction of a suitable N-(4-methoxyphenyl)thioamide precursor. The Lewis acid would coordinate to the thioamide, facilitating the electrophilic attack of the sulfur atom onto the benzene ring.

Regioselective Bromination of Benzothiazole Derivatives

With the 5-methoxybenzothiazole core established, the next critical step is the introduction of a bromine atom at the 2-position. This requires a regioselective bromination method that targets the C2 position of the thiazole (B1198619) ring over the activated benzene ring.

Direct bromination of the C-H bond at the 2-position of a benzothiazole is challenging. Electrophilic aromatic bromination typically targets the electron-rich benzene ring, especially when activated by a methoxy group. nih.gov A more viable strategy for introducing a bromine atom at the 2-position is through the conversion of a precursor with a suitable leaving group at this position.

A well-established method for the synthesis of 2-halobenzothiazoles is the Sandmeyer reaction, which involves the diazotization of a 2-aminobenzothiazole followed by treatment with a copper(I) halide. wikipedia.orglscollege.ac.innih.gov In the case of this compound, the precursor 2-amino-5-methoxybenzothiazole would be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding diazonium salt. Subsequent reaction with copper(I) bromide would then yield the desired this compound. wikipedia.orglscollege.ac.in

Sandmeyer Reaction for this compound Synthesis

| Precursor | Reagents | Product | Reaction Type |

| 2-Amino-5-methoxybenzothiazole | 1. NaNO2, HBr 2. CuBr | This compound | Diazotization followed by Sandmeyer reaction |

N-Bromosuccinimide (NBS) is a versatile reagent for bromination. nih.gov While it is commonly used for allylic and benzylic bromination, it can also be used for electrophilic aromatic bromination. nih.gov However, in the case of 5-methoxybenzothiazole, NBS would likely brominate the electron-rich benzene ring, ortho and para to the activating methoxy group, rather than the C2 position of the thiazole ring. nih.gov

Some methodologies utilize NBS in the cyclization step itself to generate 2-aminobenzothiazoles from thioureas. mdpi.com In these reactions, NBS acts as an oxidizing agent to facilitate the intramolecular C-S bond formation. mdpi.com A one-pot synthesis of 2-aminobenzothiazoles from anilines and ammonium thiocyanate can be achieved using NBS in the presence of tetrabutylammonium (B224687) bromide. mdpi.com This approach could potentially be applied to p-anisidine to form 2-amino-5-methoxybenzothiazole, which could then undergo a Sandmeyer reaction as described previously.

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Final Product | Reference |

| p-Anisidine | NH4SCN, NBS, Bu4NBr | 2-Amino-5-methoxybenzothiazole | Sandmeyer Reaction | This compound | mdpi.com |

Functionalization and Derivatization Strategies at C-2 and C-5 Positions

The strategic functionalization of this compound hinges on the selective reactivity of the C-2 bromine and the C-5 methoxy group. The electron-deficient nature of the benzothiazole ring system renders the C-2 position susceptible to various transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Concurrently, the methoxy group at the C-5 position can be manipulated, most commonly through demethylation, to provide a phenol (B47542) for further derivatization.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the C-2 position of the benzothiazole ring is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the direct introduction of a range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse 2-substituted-5-methoxybenzothiazole derivatives.

The introduction of nitrogen-containing substituents at the C-2 position is commonly achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. These methods are highly efficient for forming C-N bonds with a wide variety of primary and secondary amines. While specific examples for this compound are not extensively documented in publicly accessible literature, general protocols for the amination of bromo-substituted five-membered heterocycles have been established. These reactions typically employ a palladium precatalyst, a bulky biarylphosphine ligand, and a base. The mild conditions of these reactions allow for the coupling of a broad scope of amines, including anilines and alkylamines, in moderate to excellent yields.

A representative catalyst system for such transformations involves a palladium precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a sterically hindered phosphine (B1218219) ligand such as tBuBrettPhos. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) is often used to facilitate the reaction.

| Amine Type | Typical Catalyst System | Base | Solvent | Temperature |

| Primary Alkylamines | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | 50-80 °C |

| Secondary Alkylamines | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | 50-80 °C |

| Primary Anilines | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | Room Temp - 80 °C |

| Secondary Anilines | Pd₂(dba)₃ / SPhos | LHMDS | THF | 80-110 °C |

This table presents generalized conditions for the Buchwald-Hartwig amination of heterocyclic bromides, which are applicable to this compound.

The displacement of the C-2 bromine with a sulfur nucleophile provides a route to 2-(thio)-5-methoxybenzothiazole derivatives. These thiolation reactions can be performed under nucleophilic aromatic substitution conditions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent. For instance, the reaction between heteroaryl halides and thiols proceeds smoothly in dimethylacetamide (DMAc) in the presence of K₂CO₃ at temperatures ranging from room temperature to 100 °C.

Alternatively, palladium-catalyzed C-S cross-coupling reactions offer an efficient and general method for the synthesis of aryl thioethers from aryl halides. While direct examples with this compound are scarce, studies on the closely related 2-bromobenzothiazole (B1268465) demonstrate the feasibility of this transformation. A palladium/copper co-catalytic system under microwave irradiation has been shown to effectively couple 2-bromobenzothiazole with various benzenethiols.

| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Conditions | Yield |

| 2-Bromobenzothiazole | Benzenethiol | Pd/CuAB | K₂CO₃ | CH₃CN | MWI, 75 °C, 20 min | 95% |

| 2-Bromobenzothiazole | 4-Methylbenzenethiol | Pd/CuAB | K₂CO₃ | CH₃CN | MWI, 75 °C, 20 min | 92% |

| 2-Bromobenzothiazole | 4-Methoxybenzenethiol | Pd/CuAB | K₂CO₃ | CH₃CN | MWI, 75 °C, 20 min | 94% |

| 2-Bromobenzothiazole | 4-Chlorobenzenethiol | Pd/CuAB | K₂CO₃ | CH₃CN | MWI, 75 °C, 20 min | 96% |

This table showcases representative yields for the Pd/Cu-catalyzed thiolation of 2-bromobenzothiazole, a close structural analog of this compound.

Reactions Involving the Methoxy Group

The methoxy group at the C-5 position offers another site for functionalization, primarily through cleavage of the methyl-oxygen bond to yield the corresponding phenol, 2-bromo-5-hydroxybenzothiazole. This demethylation is a common transformation for aryl methyl ethers and provides a hydroxyl group that can be used for further derivatization, such as etherification or esterification.

Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids like hydrobromic acid (HBr). chem-station.com

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving aryl methyl ethers. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C to room temperature). One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov

Hydrobromic Acid (HBr): Heating the substrate in a concentrated aqueous solution of HBr (typically 48%) is a classical method for demethylation. chem-station.com Acetic acid can be used as a co-solvent to improve solubility.

Derivatization at the 2-Position of the Benzothiazole Ring

Beyond SNAr reactions, the C-2 bromine of this compound is an ideal handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 2-position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a C-C bond. It is a versatile method for synthesizing 2-aryl- or 2-vinyl-5-methoxybenzothiazoles. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system such as dioxane, toluene, or DMF, often with the addition of water. tcichemicals.comillinois.edu

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgresearchgate.net This method is invaluable for the synthesis of 2-alkynyl-5-methoxybenzothiazoles.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding 2-vinyl-5-methoxybenzothiazole derivatives. The reaction is catalyzed by a palladium salt (e.g., Pd(OAc)₂) and requires a base (e.g., triethylamine). organic-chemistry.orgnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Key Product Class |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 2-Aryl/Vinyl-5-methoxybenzothiazoles |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 2-Alkynyl-5-methoxybenzothiazoles |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | 2-Alkenyl-5-methoxybenzothiazoles |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the C-2 position of this compound.

Formation of Schiff Bases and Hydrazones

The synthesis of Schiff bases and hydrazones from this compound typically proceeds through a two-step sequence involving the initial conversion of the 2-bromo substituent to a more reactive amino or hydrazinyl group.

Formation of 2-Amino-5-methoxybenzothiazole as a Precursor

The transformation of this compound into 2-amino-5-methoxybenzothiazole is a critical prerequisite for the synthesis of the corresponding Schiff bases. This conversion can be achieved through palladium-catalyzed amination reactions. For instance, the coupling of aryl halides with ammonium salts, such as ammonium sulfate, in the presence of a palladium catalyst and a suitable ligand, provides a viable route to primary anilines semanticscholar.org. Another approach involves the intramolecular cyclization of N-(4-methoxyphenyl)thiourea, which can be synthesized from 4-methoxyaniline. This cyclization is often catalyzed by copper or palladium salts rsc.org.

Synthesis of Schiff Bases

Once 2-amino-5-methoxybenzothiazole is obtained, it can be readily condensed with a variety of aromatic and heteroaromatic aldehydes to yield the corresponding Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of an acid or base to facilitate the dehydration process.

General Reaction Scheme for Schiff Base Formation: 2-Amino-5-methoxybenzothiazole + R-CHO → 5-Methoxy-2-(R-benzylideneamino)benzothiazole + H₂O

The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their diverse biological activities.

Formation of 2-Hydrazinyl-5-methoxybenzothiazole as a Precursor

For the synthesis of hydrazones, this compound is first converted to 2-hydrazinyl-5-methoxybenzothiazole. This can be accomplished through a nucleophilic substitution reaction with hydrazine (B178648) hydrate (B1144303) semanticscholar.orgccsenet.orgresearchgate.net. The reaction is typically performed by heating the 2-bromobenzothiazole derivative with an excess of hydrazine hydrate in a suitable solvent.

Synthesis of Hydrazones

The resulting 2-hydrazinyl-5-methoxybenzothiazole can then be condensed with a wide range of aldehydes and ketones to form the corresponding hydrazones. This reaction is generally carried out under acidic or basic catalysis in a protic solvent like ethanol.

General Reaction Scheme for Hydrazone Formation: 2-Hydrazinyl-5-methoxybenzothiazole + R¹R²C=O → 2-(2-(R¹R²-methylene)hydrazinyl)-5-methoxybenzothiazole + H₂O

The formation of hydrazones introduces a versatile functional handle that can be used for further derivatization or to modulate the electronic and steric properties of the benzothiazole core.

| Precursor | Reagent | Product Type | General Structure of Product |

| 2-Amino-5-methoxybenzothiazole | Aldehyde (R-CHO) | Schiff Base | 5-Methoxy-2-(R-benzylideneamino)benzothiazole |

| 2-Hydrazinyl-5-methoxybenzothiazole | Aldehyde/Ketone (R¹R²C=O) | Hydrazone | 2-(2-(R¹R²-methylene)hydrazinyl)-5-methoxybenzothiazole |

Introduction of Diverse Heterocyclic Systems

The this compound scaffold serves as a versatile platform for the construction of fused heterocyclic systems. A common strategy involves the initial conversion of the 2-bromo group to a 2-amino group, as described previously, followed by cyclization reactions with appropriate bifunctional reagents.

One prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. These fused heterocyclic systems are of significant interest due to their presence in various pharmacologically active molecules ekb.egijnc.ir. The synthesis typically involves the reaction of a 2-aminobenzothiazole with a β-dicarbonyl compound or its equivalent.

For instance, the reaction of 2-amino-5-methoxybenzothiazole with ethyl acetoacetate (B1235776) can lead to the formation of a 5-methyl-7-methoxy-5H-thiazolo[3,2-a]pyrimidin-5-one derivative. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration.

General Reaction Scheme for Thiazolopyrimidine Formation: 2-Amino-5-methoxybenzothiazole + Ethyl acetoacetate → 5-Methyl-7-methoxy-5H-thiazolo[3,2-a]pyrimidin-5-one

The reaction conditions for such cyclizations can vary, with some methods employing conventional heating in solvents like acetic acid or utilizing microwave irradiation to accelerate the reaction and improve yields. The resulting thiazolopyrimidine core can be further functionalized to generate a library of diverse compounds.

| Starting Material | Reagent | Fused Heterocycle |

| 2-Amino-5-methoxybenzothiazole | Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidin-5-one |

| 2-Amino-5-methoxybenzothiazole | Diethyl malonate | Thiazolo[3,2-a]pyrimidine-5,7-dione |

| 2-Amino-5-methoxybenzothiazole | α,β-Unsaturated ketones | Dihydrothiazolo[3,2-a]pyrimidine |

Phosphonate (B1237965) Derivatization

The introduction of a phosphonate group onto the benzothiazole ring can be achieved through the Michaelis-Arbuzov reaction wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.orgjk-sci.comnih.gov. This reaction typically involves the treatment of an aryl halide, such as this compound, with a trialkyl phosphite (B83602) in the presence of a nickel or palladium catalyst.

The classical Michaelis-Arbuzov reaction often requires high temperatures and is generally more effective for alkyl halides. However, with the advent of transition metal catalysis, the scope of this reaction has been extended to include aryl halides. A nickel-catalyzed Arbuzov-type reaction, for instance, can facilitate the coupling of 2-bromobenzothiazoles with trialkyl phosphites to yield the corresponding 2-dialkylphosphonyl-benzothiazoles.

General Reaction Scheme for Phosphonate Derivatization: this compound + P(OR)₃ --(Ni catalyst)--> 2-(Diethoxyphosphoryl)-5-methoxybenzothiazole + R-Br

The reaction proceeds via an oxidative addition of the aryl bromide to the low-valent metal catalyst, followed by reaction with the trialkyl phosphite and subsequent reductive elimination to afford the arylphosphonate and regenerate the catalyst.

This methodology provides a direct route to benzothiazole-2-phosphonates, which are valuable intermediates in organic synthesis, particularly as precursors for Horner-Wadsworth-Emmons reagents used in olefination reactions.

| Reactant | Reagent | Catalyst | Product |

| This compound | Triethyl phosphite | Nickel(II) chloride/dppf | Diethyl (5-methoxybenzo[d]thiazol-2-yl)phosphonate |

| This compound | Trimethyl phosphite | Palladium(II) acetate/Xantphos | Dimethyl (5-methoxybenzo[d]thiazol-2-yl)phosphonate |

Catalytic Approaches in the Synthesis of this compound Analogs

Catalytic methods have revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, higher efficiencies, and greater functional group tolerance compared to traditional stoichiometric approaches. The following subsections highlight key catalytic strategies employed in the synthesis and derivatization of this compound.

Microwave-Assisted Synthesis

In the context of this compound, microwave-assisted synthesis is particularly beneficial for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By employing microwave heating, the coupling of this compound with various arylboronic acids can be achieved in a matter of minutes, compared to the hours often required with conventional heating. This rapid and efficient protocol allows for the high-throughput synthesis of libraries of 2-aryl-5-methoxybenzothiazole derivatives.

| Aryl Halide | Coupling Partner | Catalyst System | Reaction Time (MW) | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 10 min | High |

| This compound | 4-Fluorophenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 15 min | Good |

| This compound | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 12 min | High |

PEG-Assisted Synthetic Methods

Polyethylene glycol (PEG) has gained recognition as a green and versatile reaction medium in organic synthesis. Its properties, such as being non-toxic, inexpensive, and recyclable, make it an attractive alternative to conventional volatile organic solvents. PEG can also act as a phase-transfer catalyst, facilitating reactions between reagents with different solubilities.

While specific examples of PEG-assisted reactions starting directly from this compound are not extensively documented, the principles can be applied to its synthesis and derivatization. For instance, PEG can be employed as a solvent in nucleophilic substitution or metal-catalyzed coupling reactions. The use of PEG can enhance reaction rates and simplify product isolation, as the polymer can often be precipitated by the addition of water, allowing for easy separation of the product. Furthermore, PEG has been shown to be an effective medium for Heck reactions, which could be applied to couple this compound with various alkenes beilstein-journals.orgnih.gov.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds mdpi.comnih.govnih.gov. This reaction is particularly well-suited for the derivatization of this compound, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.

The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A variety of ligands, bases, and solvent systems have been developed to optimize the reaction for different substrates. For the Suzuki-Miyaura coupling of this compound, common catalyst systems include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos. The choice of base, typically an inorganic carbonate or phosphate, is also crucial for the efficiency of the reaction.

General Reaction Scheme for Suzuki-Miyaura Coupling: this compound + R-B(OH)₂ --(Pd catalyst, base)--> 2-R-5-methoxybenzothiazole

This methodology provides a powerful and versatile tool for the synthesis of a diverse range of 2-aryl- and 2-heteroaryl-5-methoxybenzothiazole derivatives, which are of interest for their potential applications in medicinal chemistry and materials science.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90% |

| This compound | 4-Methylphenylboronic acid | PdCl₂(dppf) | CsF | Dioxane | 85% |

| This compound | 2-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 88% |

| This compound | Indole-5-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/EtOH/H₂O | 79% |

Purification and Characterization Techniques in Synthetic Chemistry

The successful synthesis of this compound and its derivatives is critically dependent on the subsequent purification of the crude product and the comprehensive characterization of the isolated compound. These steps are essential to remove unreacted starting materials, byproducts, and other impurities, and to confirm that the synthesized molecule has the correct chemical structure and a high degree of purity.

Chromatographic methods are fundamental to the purification of this compound and its derivatives, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction by observing the appearance of the product spot and the disappearance of reactant spots. researchgate.netekb.eg It is also used to determine the optimal solvent system for column chromatography. For benzothiazole derivatives, silica (B1680970) gel is a common stationary phase, and a variety of developing solvents can be employed to achieve separation. nih.gov

Column Chromatography: This technique is widely used for the purification of multigram quantities of benzothiazole derivatives. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a suitable solvent system to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and purity assessment of benzothiazole derivatives. It offers high resolution and sensitivity, and the purity of compounds can be accurately determined, often exceeding 96%. nih.govjyoungpharm.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for the determination and quantification of benzothiazole derivatives in complex mixtures, such as municipal wastewater. nih.gov

Recrystallization is a widely used and effective technique for the purification of solid organic compounds like this compound. libretexts.orgmt.comyoutube.com The principle of this method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. libretexts.orgyoutube.com

The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to form a saturated solution. mt.comyoutube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. libretexts.orgmt.com The purified crystals are then collected by filtration. libretexts.org The choice of solvent is crucial; an ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at elevated temperatures. youtube.com Common solvents for the recrystallization of benzothiazole derivatives include ethanol and isopropanol. google.comresearchgate.net

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of organic molecules. mdpi.com For this compound, ¹H NMR would show distinct signals for the aromatic protons and the methoxy group protons, with their chemical shifts and coupling patterns providing information about their relative positions on the benzothiazole ring. beilstein-journals.org Similarly, ¹³C NMR provides information on the carbon framework of the molecule. beilstein-journals.org

Interactive Data Table: Representative ¹H NMR and ¹³C NMR Data for a Substituted Benzothiazole Derivative

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.54-7.10 | Aromatic Protons |

| ¹H | 5.15 | -NH Proton |

| ¹H | 4.65 | -CH₂ Protons |

| ¹³C | 167.5 | Thiazole Carbon |

| ¹³C | 151.0 | Benzothiazole Carbon |

| ¹³C | 139.6-114.4 | Aromatic Carbons |

| ¹³C | 48.6 | -CH₂ Carbon |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N bond of the thiazole ring, C-O stretching of the methoxy group, and C-H bonds of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. mdpi.com For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as isotopic peaks due to the presence of the bromine atom.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of benzothiazole derivatives typically shows intense bands in the UV-visible region. researchgate.net The position of the absorption maximum (λmax) is influenced by the substituents on the benzothiazole ring system. mdpi.comresearchgate.net

Interactive Data Table: UV-Vis Absorption Data for Benzothiazole Derivatives in Ethanol

| Compound | Substituent | λmax (nm) |

| 1a | Aryl | 340 |

| 1j | bis-Benzothiazole | 386 |

| 2b | Bithienyl | 416 |

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For newly synthesized derivatives of this compound, elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is performed. The experimentally determined percentages of these elements are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound. nih.gov

Iii. Advanced Reactivity and Reaction Mechanisms of 2 Bromo 5 Methoxybenzothiazole

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr) on the Benzothiazole (B30560) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.orgbyjus.com Unlike typical SN1 and SN2 reactions, the SNAr mechanism does not proceed on aryl halides unless the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub The reaction generally follows a two-step addition-elimination pathway. byjus.com

In the first step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.

The C-2 position of the benzothiazole ring is particularly susceptible to nucleophilic attack. cas.cn This is due to the electron-withdrawing nature of the fused thiazole (B1198619) ring system, which can effectively stabilize the negative charge of the Meisenheimer intermediate. The bromine atom at the C-2 position of 2-bromo-5-methoxybenzothiazole is, therefore, a good leaving group in SNAr reactions.

Role of Electron-Withdrawing Groups

The rate of SNAr reactions is dramatically increased by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These groups activate the ring toward nucleophilic attack and, more importantly, stabilize the anionic Meisenheimer complex through resonance. pressbooks.pub

Influence of Solvent Systems and Temperature

Solvent choice and reaction temperature are critical parameters that significantly influence the rate and outcome of SNAr reactions.

Solvent Systems: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed for SNAr reactions. d-nb.info These solvents are effective at solvating cations but poorly solvate anions, leaving the nucleophile relatively "bare" and highly reactive. In contrast, protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity. The use of aprotic solvents can lead to a reduction in the magnitude of the "element effect," where fluorine is a better leaving group than other halogens, by retarding the departure of the halide leaving group. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of SNAr reactions by providing the necessary activation energy. For less activated aromatic systems, heating is often required to achieve reasonable reaction rates. d-nb.info However, for highly activated substrates like this compound, reactions can often proceed at or near room temperature. nih.gov Precise temperature control is essential to minimize side reactions and ensure the formation of the desired product in high yield.

Reactivity of the Benzothiazole Core with Various Reagents

While the this compound molecule is highly reactive towards SNAr, it can also be converted into various derivatives that possess their own unique reactivity. A common synthetic strategy involves replacing the bromo group with other functionalities, such as an aldehyde group (e.g., forming 5-methoxybenzothiazole-2-carbaldehyde). This aldehyde derivative becomes a key precursor for a range of condensation reactions.

Condensation Reactions of Aldehyde Moiety in Derivatives

The aldehyde group is a versatile functional group that readily undergoes condensation reactions with nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation is a reaction between an aldehyde and a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine. nih.gov This reaction is a powerful tool for forming carbon-carbon double bonds. diva-portal.org

While benzothiazole itself is generally not reactive enough for Knoevenagel condensation, its aldehyde derivatives are excellent substrates. jst.go.jpnih.gov For instance, a derivative like 5-methoxybenzothiazole-2-carbaldehyde can react with various active methylene compounds to produce a wide array of functionalized alkenes. These products are often of interest as synthetic intermediates and for their potential biological activities. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. diva-portal.org

Table 1: Examples of Knoevenagel Condensation with Substituted Benzaldehydes

| Aldehyde Derivative | Active Methylene Compound | Catalyst/Solvent | Product Type |

|---|---|---|---|

| Substituted Benzaldehyde | Malononitrile | Piperidine, Acetic Acid / Benzene (B151609) | Benzylidene Malononitrile |

| 2-(1-phenylvinyl)benzaldehyde | Dimethyl Malonate | TiCl₄ / Pyridine | Indene Derivative |

| 6-nitro-4H-benzo jst.go.jpresearchgate.netthiazin-3-one | Substituted Benzaldehyde | Sodium Methoxide / DMF | Benzylidene Benzothiazine |

This table presents generalized examples of Knoevenagel condensations involving related aromatic aldehydes to illustrate the scope of the reaction. nih.govscielo.br

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. uobaghdad.edu.iqupi.edu This reaction is fundamental in organic synthesis and is crucial for the construction of various heterocyclic systems and biologically active molecules.

An aldehyde derivative of this compound can react with a variety of primary amines to form the corresponding Schiff bases. uobaghdad.edu.iq The reaction is often catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. Benzothiazole-derived Schiff bases are of significant interest due to their wide range of applications, including their use as ligands in coordination chemistry and their exhibition of diverse biological activities. alayen.edu.iq

Table 2: Examples of Schiff Base Formation Involving Benzothiazole Derivatives

| Benzothiazole Reactant | Aldehyde/Ketone Reactant | Conditions | Product |

|---|---|---|---|

| 2-Aminobenzothiazole (B30445) | 2-Hydroxy-1-naphthaldehyde | Liquid-Assisted Grinding, DMF (cat.) | Naphthaldehyde-derived Schiff Base upi.edu |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Mo-Al₂O₃ composite, p-TSA | Substituted Benzylideneaminobenzothiazole niscair.res.in |

| 2-Hydrazinobenzothiazole | 2-Carbaldehyde-8-hydroxyquinoline | Reflux | Quinoline-derived Schiff Base nih.gov |

Cyclization Reactions for Heterocyclic System Formation

This compound is a valuable precursor for the construction of fused heterocyclic systems. The bromine atom at the C2 position serves as a versatile handle for various cyclization strategies, particularly those mediated by transition metals like palladium.

Palladium-catalyzed intramolecular cyclization is a powerful method for forming new rings onto the benzothiazole scaffold. For instance, analogous reactions involving o-bromophenylthioamides have been shown to proceed via palladium catalysis to form 2-substituted-benzothiazoles. researchgate.net This type of reaction can be extrapolated to this compound, where a suitably positioned nucleophile on a side chain attached to the nitrogen of a precursor could undergo intramolecular cyclization. The methoxy (B1213986) group at the 5-position, being an electron-donating group, would be expected to influence the electron density of the benzothiazole ring and potentially affect the rate and efficiency of such cyclization reactions.

Another approach involves the intramolecular cyclization of thioformanilides, which can be converted to benzothiazoles. indexcopernicus.com Copper-catalyzed intramolecular C-S bond formation has also been demonstrated as an effective method for the synthesis of benzothiazole derivatives. indexcopernicus.com Furthermore, palladium-catalyzed C-H cyclization of thiobenzanilides in water offers a greener route to 2-arylbenzothiazoles, and similar principles could be applied to develop novel cyclization reactions starting from this compound. elsevierpure.com

The synthesis of fused heterocycles from 2-bromobenzothiazole (B1268465) derivatives has been explored, leading to the formation of systems like pyrrolo[2,1-b]benzothiazoles. modernscientificpress.com These reactions often involve the initial substitution of the bromine atom followed by an intramolecular cyclization step. The reactivity of this compound in such sequences would be influenced by the electronic effects of the methoxy group on the stability of intermediates and transition states.

| Reaction Type | Starting Material Analogue | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Palladium-Catalyzed Intramolecular Cyclization | o-Bromophenylthioureas | Pd2dba3/ligand | 2-Aminobenzothiazoles |

| Copper-Catalyzed Intramolecular C-S Bond Formation | N-(2-chlorophenyl) benzothioamide | Cu(II)-BINAM | 2-Substituted benzothiazoles |

| PIFA-Mediated Oxidative Cyclization | Thiobenzamides | PIFA | 2-Phenylbenzothiazoles |

| Synthesis from gem-dibromomethylarenes | gem-dibromomethylarenes and o-aminothiophenols | - | 2-Aryl benzothiazoles |

Michael Addition-Cyclization Sequences

Michael addition-cyclization sequences represent a powerful strategy for the construction of complex heterocyclic frameworks. In the context of this compound, this would typically involve the reaction of a nucleophile with an activated benzothiazole derivative, followed by an intramolecular cyclization. While direct examples starting with this compound are not prevalent in the literature, the principles can be inferred from related systems.

The benzothiazole ring can be rendered susceptible to nucleophilic attack by the introduction of an electron-withdrawing group. A Michael acceptor moiety could be introduced at a position that, after the initial conjugate addition of a nucleophile, allows for a subsequent intramolecular cyclization involving the displacement of the bromo group at the 2-position or reaction at another electrophilic site.

For instance, a common sequence involves the aza-Michael addition of an amine to an electron-deficient alkene, which can be followed by a cyclization step. frontiersin.org In a hypothetical scenario, a derivative of this compound bearing a Michael acceptor could react with a dinucleophile, where the initial Michael addition is followed by an intramolecular cyclization to form a new heterocyclic ring.

The reactivity in such sequences is highly dependent on the nature of the Michael acceptor, the nucleophile, and the reaction conditions. The electron-donating methoxy group at the 5-position would likely have a modest electronic influence on a Michael acceptor attached elsewhere on the benzothiazole ring system.

| Reaction Type | Benzothiazole Derivative | Reactant | Key Transformation |

|---|---|---|---|

| Aza-Michael Addition-Cyclization | Benzothiazole with Michael acceptor | Amine | Formation of a nitrogen-containing heterocycle |

| Thia-Michael Addition-Cyclization | Benzothiazole with Michael acceptor | Thiol | Formation of a sulfur-containing heterocycle |

| Michael Addition-Intramolecular Nucleophilic Substitution | Activated 2-halobenzothiazole | Dinucleophile | Formation of a fused heterocyclic system |

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions. While specific experimental data for this compound is scarce, valuable insights can be gained from studies on related benzothiazole derivatives.

The primary reaction of interest for this compound is nucleophilic aromatic substitution (SNAr) at the 2-position. The kinetics of SNAr reactions on heteroaromatic systems are well-studied. rsc.orgrsc.org The reaction rate is influenced by the nature of the nucleophile, the leaving group (in this case, bromide), and the electronic properties of the benzothiazole ring. The presence of the electron-donating methoxy group at the 5-position would be expected to slightly decrease the rate of nucleophilic attack compared to an unsubstituted benzothiazole by increasing the electron density of the ring system. However, the inherent electron-withdrawing nature of the thiazole ring still renders the C2 position susceptible to nucleophilic attack.

Thermodynamic data for the parent benzothiazole molecule has been experimentally determined, providing a baseline for understanding the stability of the ring system. The thermodynamic parameters for reactions involving this compound can be estimated using computational methods. These calculations can provide information on the enthalpy and entropy of reaction, allowing for the determination of the Gibbs free energy and the position of equilibrium.

| Parameter | Description | Influence of Substituents |

|---|---|---|

| Rate Constant (k) | Measure of reaction speed in SNAr reactions. | The electron-donating methoxy group may slightly decrease the rate of nucleophilic attack. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Can be calculated computationally to understand the reaction barrier. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Determines if a reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | The change in disorder of a system during a reaction. | Important for understanding the spontaneity of a reaction. |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving complex molecules like this compound. These methods allow for the study of transition states, reaction intermediates, and the influence of substituents on reactivity at a molecular level.

Theoretical studies on benzothiazole and its derivatives have provided insights into their reactivity and stability. researchgate.netmatilda.science By applying these computational approaches to this compound, it is possible to predict its behavior in various chemical transformations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. mdpi.comscirp.org DFT calculations can be employed to determine the geometries of reactants, products, and transition states, as well as their corresponding energies. This information is invaluable for mapping out the potential energy surface of a reaction and identifying the most probable reaction pathway.

For this compound, DFT studies can be used to:

Analyze the electronic properties: The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be calculated to identify the most likely sites for electrophilic and nucleophilic attack. scirp.org The methoxy group is expected to increase the HOMO energy and influence the charge distribution on the benzene ring, while the bromine atom will be a key site for nucleophilic substitution.

Model reaction mechanisms: The transition states for key reaction steps, such as nucleophilic attack and leaving group departure in SNAr reactions or the key steps in palladium-catalyzed cyclizations, can be located and characterized. The calculated activation energies can then be used to predict the feasibility and selectivity of different reaction pathways.

Predict spectroscopic properties: DFT calculations can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the characterization of reaction products.

| Computational Method | Information Obtained | Application to this compound |

|---|---|---|

| DFT Geometry Optimization | Optimized molecular structures and energies. | Predicting the stable conformations of reactants, intermediates, and products. |

| Transition State Search | Geometry and energy of the transition state. | Calculating the activation energy for reactions like SNAr and cyclizations. |

| Frontier Molecular Orbital (FMO) Analysis | Energies and shapes of HOMO and LUMO. | Assessing the reactivity and sites for nucleophilic/electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential on the electron density surface. | Visualizing electron-rich and electron-poor regions of the molecule. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, taking into account the effects of solvent and temperature. biointerfaceresearch.comnih.gov While DFT is excellent for studying the details of a specific reaction step, MD simulations can provide insights into the broader aspects of a reaction in a condensed phase.

For reactions involving this compound, MD simulations can be used to:

Investigate solvation effects: The explicit inclusion of solvent molecules in an MD simulation allows for a more realistic modeling of how the solvent influences the stability of reactants, intermediates, and transition states. This is particularly important for reactions occurring in polar solvents.

Explore conformational flexibility: MD simulations can reveal the different conformations that this compound and its reaction partners can adopt in solution. This can be important for understanding how the molecule orients itself prior to reaction.

Study diffusion and encounter rates: In bimolecular reactions, the rate at which reactants come together in solution can be a limiting factor. MD simulations can be used to study the diffusion of reactants and estimate encounter rates.

By combining the insights from DFT calculations and MD simulations, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, guiding the design of new synthetic routes and the development of novel heterocyclic compounds.

Iv. Medicinal Chemistry and Biological Applications of 2 Bromo 5 Methoxybenzothiazole Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzothiazole (B30560) derivatives, SAR analyses have revealed that modifications at the 2nd and 5th positions of the benzothiazole ring are critical in determining their therapeutic potential. nih.gov

The bioactivity of benzothiazole derivatives is highly dependent on the electronic and steric properties of their substituents. The presence of a halogen, such as bromine, at the 2-position and a methoxy (B1213986) group at the 5-position creates a unique electronic environment that influences molecular interactions with biological targets.

Methoxy Group (-OCH3): The methoxy group is an electron-donating substituent. Its presence on the benzothiazole ring can modulate the molecule's lipophilicity and ability to form hydrogen bonds, which are crucial for target binding. In some series of benzothiazole derivatives, the inclusion of a methoxy group has been associated with enhanced anticancer activity. tandfonline.comasianpubs.org For example, certain hydroxamic acid-containing methoxybenzothiazole scaffolds have demonstrated good anticancer activities with low IC₅₀ values. tandfonline.comnih.gov However, in other contexts, the presence of a methoxy group, whether in the para or meta position of an attached phenyl ring, has been found to decrease the antiproliferative activity compared to the unsubstituted analogue. mdpi.com In studies of 6-methoxybenzo[d]thiazol-2-amine derivatives, the methoxy group was a key feature in compounds designed as potent antimitotic agents. nih.gov

Bromo Group (-Br): Halogens like bromine are electron-withdrawing and can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. SAR studies on related heterocyclic structures have shown that the introduction of a bromo substituent can enhance antimicrobial activity. nih.govijper.org For instance, the placement of a bromo group on an isatin ring linked to a benzothiazole core was found to enhance antibacterial activity against Gram-negative bacterial strains. nih.gov Conversely, in a study of 2-mercaptobenzothiazole derivatives designed for anticancer activity, 2-bromo-substituted derivatives showed diminished potency, suggesting that the substitution at this position is not always favorable for this specific activity. mdpi.com

The interplay between the electron-donating 5-methoxy group and the electron-withdrawing 2-bromo group on the benzothiazole ring is expected to create a distinct electronic distribution that can be exploited for targeted drug design.

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.govdergipark.org.tr This model serves as a template for designing new molecules or searching databases for existing compounds with a high probability of being active. nih.gov

The process involves aligning a set of active molecules and abstracting their common chemical features. ugm.ac.id The resulting pharmacophore model helps to understand the key interactions between a ligand and its biological target, guiding the rational design of new, more potent derivatives. mdpi.com While pharmacophore modeling is a powerful and widely used tool in medicinal chemistry, specific pharmacophore models for derivatives of 2-Bromo-5-methoxybenzothiazole are not described in the available literature. However, general models for other classes of benzothiazole inhibitors could potentially be adapted to guide the exploration of this specific scaffold.

Pharmacological Applications and Biological Activities

Benzothiazole derivatives are recognized for their broad spectrum of biological activities. rjptonline.orgmdpi.com The unique substitution pattern of this compound provides a foundation for developing derivatives with potential applications in treating infectious diseases and cancer.

The benzothiazole nucleus is a core component of many compounds with significant antimicrobial properties. mdpi.com Their mechanism of action can involve the inhibition of crucial bacterial enzymes, such as DNA gyrase. mdpi.com

Antibacterial and Antifungal Activity: Studies on various benzothiazole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. SAR studies have indicated that the presence of electron-withdrawing groups, such as halogens, can enhance antibacterial activity. uop.edu.jo For example, certain Schiff bases containing a benzothiazole-triazole complex showed that substitutions with chloro and dimethoxy groups on an attached aromatic ring led to elevated antifungal activity. ijper.org Polyfluorinated 2-benzylthiobenzothiazoles have also been identified as potent antifungal lead compounds. uop.edu.jo While direct testing of this compound derivatives is not widely reported, the known influence of bromo and methoxy substituents in other benzothiazole series suggests that this scaffold is a promising starting point for the development of new antimicrobial agents.

The emergence of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating the discovery of novel antibacterial agents. Benzothiazole derivatives have shown potential in combating resistant pathogens. For instance, certain chalcone-based benzothiazole derivatives have demonstrated excellent antibacterial activity against resistant bacterial strains like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Ralstonia solanacearum (Rs). nih.gov Other research has focused on benzothiazole derivatives that act as synergists, enhancing the efficacy of existing antibiotics against resistant organisms like Pseudomonas aeruginosa by targeting mechanisms such as the Gac/Rsm two-component system. nih.gov Another related compound, from the 2,1,3-benzothiadiazol-5-yl family, was found to be effective against the opportunistic pathogen Burkholderia cenocepacia, although resistance could emerge through the overexpression of efflux pumps. frontiersin.org

The benzothiazole scaffold has been integral to the development of potent and selective anticancer agents. researchgate.netnih.gov Derivatives are known to act through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.

Derivatives containing a methoxy group on the benzothiazole ring have been a particular focus of anticancer research. For instance, benzimidazole-based acetamide methoxybenzothiazole derivatives have shown good anticancer activities against the A549 lung carcinoma cell line. tandfonline.com Similarly, N-benzyl-6-methoxybenzo[d]thiazol-2-amine was identified as a lead compound for a new class of antimitotic agents. nih.gov

Conversely, studies involving substitutions at the 2-position have yielded mixed results. A series of 2-mercaptobenzothiazole derivatives were evaluated for antiproliferative activity, where compounds containing a 2-bromo substitution on an attached N-phenyl ring were found to be less potent than other analogues, suggesting this modification may be detrimental to activity in that specific chemical series. mdpi.com

The table below summarizes the antiproliferative activity of several 2-bromo-substituted N-phenyl acetamide derivatives containing a 5-chlorobenzothiazole-2-yl-thio moiety, illustrating the impact of such substitutions on cancer cell viability.

| Compound | Substituents on N-phenyl ring | Cell Line | Activity (GI₅₀ µM) |

|---|---|---|---|

| 4n | 2-Br, 5-NO₂ | Panc-1 | > 50 |

| 4o | 2-Br, 4-CF₃ | Panc-1 | > 50 |

| 4p | 2-Br, 5-CF₃ | Panc-1 | > 50 |

| 4n | 2-Br, 5-NO₂ | MPC | > 50 |

| 4o | 2-Br, 4-CF₃ | MPC | 36.4 |

| 4p | 2-Br, 5-CF₃ | MPC | > 50 |

Data sourced from Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. mdpi.com Panc-1: Human pancreatic cancer cell line; MPC: Mouse paraganglioma cell line.

This data indicates that for this particular series of complex molecules, the presence of a 2-bromo substituent on the N-phenyl ring generally leads to low antiproliferative potency. mdpi.com

Anticancer and Antitumor Activities

Inhibition of Specific Molecular Targets (e.g., Topoisomerase II, Tyrosine Kinases, Carbonic Anhydrase)

Derivatives of the benzothiazole structure have been identified as potent inhibitors of several key enzymes implicated in disease progression, demonstrating their potential as targeted therapeutic agents.

Topoisomerase II Inhibition: DNA topoisomerases are critical enzymes that regulate the topology of DNA, making them important targets for anticancer drugs. nih.gov Topoisomerase II (Topo II) inhibitors function by stabilizing the enzyme-DNA complex, which leads to double-strand breaks in the DNA that are toxic to cells and can trigger programmed cell death (apoptosis). nih.gov Research into 2-substituted benzoxazoles, which are structurally related to benzothiazoles, has shown that specific derivatives can inhibit human Topo IIα. For instance, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a notable Topo II inhibitor. researchgate.net This highlights the potential for halogenated benzothiazole derivatives to act as Topo II poisons, a mechanism crucial for their anticancer effects.

Tyrosine Kinase Inhibition: Protein tyrosine kinases are central to cellular signaling pathways that control cell proliferation and differentiation. nih.govmanipal.edu Their deregulation is a common factor in the development of cancer, making them a prime target for anticancer therapies. nih.govmanipal.edu Substituted benzothiazoles have been developed to mimic the ATP-competitive binding of known kinase inhibitors. nih.govmanipal.edu Studies on novel 2-phenyl-1,3-benzothiazoles have demonstrated that substitutions on both the benzothiazole nucleus and the 2-phenyl ring, including methoxy groups, influence their anticancer activity against cell lines like MCF-7. nih.govmanipal.edu Furthermore, certain tetrahydrobenzo[d]thiazole derivatives have exhibited potent inhibition of the c-Met enzyme, a type of tyrosine kinase, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes, including pH regulation. nih.govnih.gov The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.govresearchgate.net Novel benzothiazole derivatives, particularly those incorporating amino acid moieties or sulfonamide groups, have been synthesized and evaluated for their CA inhibitory properties. nih.gov Some of these compounds have shown significant, isoform-selective inhibition against human carbonic anhydrase (hCA) isoforms, with inhibition constants (Ki) in the micromolar and even nanomolar ranges. nih.govresearchgate.net For example, a series of benzo[d]thiazole-6-sulfonamides produced several potent inhibitors against hCA II, VII, and the tumor-associated hCA IX. researchgate.net

Table 1: Inhibition of Molecular Targets by Benzothiazole Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 2-Phenyl-1,3-benzothiazoles | Tyrosine Kinase (EGFR) | Methoxy group substitutions explored; showed moderate to good activity against MCF-7 breast cancer cells. nih.govmanipal.edu |

| Tetrahydrobenzo[d]thiazoles | c-Met Tyrosine Kinase | Twelve derivatives exhibited IC₅₀ values less than 1.30 nM. nih.gov |

| Benzothiazole-amino acid conjugates | Carbonic Anhydrase (hCA) | Showed effective inhibition of hCA V and hCA II with Ki values in the micromolar range (2.9 to 88.1 µM). nih.gov |

| Benzo[d]thiazole-6-sulfonamides | Carbonic Anhydrase (hCA) | Resulted in subnanomolar/low nanomolar, isoform-selective inhibitors of hCA II, VII, and IX. researchgate.net |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase IIα | Demonstrated the most effective Topo II inhibition with an IC₅₀ value of 71 µM in a study of related compounds. researchgate.net |

Apoptosis-Inducing Activities

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively induce apoptosis in malignant cells. Benzothiazole derivatives have shown significant promise in this area.

Studies have revealed that these compounds can trigger apoptosis through various mechanisms. They have been shown to induce cell cycle arrest, disrupt the mitochondrial membrane potential, and increase the accumulation of reactive oxygen species (ROS), leading to cell death. nih.gov In human leukemia cells, novel 2-amino-5-benzylthiazole derivatives induced the cleavage of PARP1 and caspase-3, key executioners of apoptosis. ukrbiochemjournal.org Furthermore, these compounds modulated the levels of apoptosis-related proteins, increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that favors the release of cytochrome c from the mitochondria, activating the intrinsic apoptotic pathway. researchgate.net The induction of DNA fragmentation and single-strand breaks in cancer cells is another hallmark of their pro-apoptotic activity. ukrbiochemjournal.orgnih.gov

Table 2: Pro-Apoptotic Mechanisms of Benzothiazole Derivatives in Cancer Cells

| Mechanism of Action | Observed Effect | Cell Line(s) |

|---|---|---|

| Cell Cycle Arrest | Induction of cell cycle arrest in the sub-G1 phase. nih.gov | Breast Cancer (MCF-7, MDA-MB-231) nih.gov |

| Mitochondrial Disruption | Disruption of mitochondrial membrane potential and release of cytochrome c. nih.govresearchgate.net | Breast Cancer, Solid Malignancies nih.govresearchgate.net |

| Caspase Activation | Cleavage and activation of caspase-3 and caspase-9. ukrbiochemjournal.orgresearchgate.net | Human Leukemia, Solid Malignancies ukrbiochemjournal.orgresearchgate.net |

| Modulation of Apoptotic Proteins | Increased expression of Bax; decreased expression of Bcl-2. nih.govresearchgate.net | Breast Cancer, Solid Malignancies nih.govresearchgate.net |

| DNA Damage | Induction of DNA fragmentation and single-strand breaks. ukrbiochemjournal.orgnih.gov | Pancreatic Cancer (PANC-1), Human Leukemia ukrbiochemjournal.orgnih.gov |

Anti-inflammatory and Analgesic Effects

Inflammation is a biological response implicated in a wide range of diseases, and its management is a key therapeutic goal. Benzothiazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. nih.goviosrjournals.org Research has shown that these compounds can significantly inhibit inflammation in preclinical models, such as the carrageenan-induced rat paw edema test. nih.govsemanticscholar.org

The anti-inflammatory activity of these derivatives is often linked to the nature and position of substituents on the benzothiazole ring. For instance, compounds with a methoxy group at the 6-position have demonstrated notable anti-inflammatory effects. semanticscholar.orgresearchgate.net In one study, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated. nih.gov Specific compounds from this series showed potent inhibition of paw edema, with effects comparable to the standard drug celecoxib. nih.gov Similarly, certain derivatives demonstrated significant analgesic activity, effectively reducing pain responses in animal models. nih.gov These findings underscore the potential of the benzothiazole scaffold as a template for developing new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiviral Activities (e.g., Anti-HIV)

The benzothiazole nucleus is a structural component of various compounds that have been investigated for their antiviral properties, particularly against the human immunodeficiency virus (HIV). nih.gov Research has explored different classes of benzothiazole derivatives as inhibitors of key viral processes.

Some derivatives have been designed as HIV-1 reverse transcriptase (RT) inhibitors, which block a crucial enzyme needed for the virus to replicate its genetic material. nih.gov For example, 2-(p-chlorophenoxymethyl)benzothiazole was identified as an active RT inhibitor. nih.gov Other research has focused on developing protease inhibitors (PIs), which target another essential viral enzyme. By modifying existing PIs with benzothiazole-containing moieties, researchers have created potent agents capable of inhibiting the replication of both wild-type and multi-PI-resistant HIV-1 variants. nih.gov Additionally, hybrid molecules combining benzothiazolyl and coumarin scaffolds have shown potential as anti-HIV agents. nih.gov These diverse approaches highlight the versatility of the benzothiazole scaffold in the design of novel antiviral therapeutics.

Antidiabetic Activity

Diabetes mellitus is a chronic metabolic disorder, and there is a continuous search for new therapeutic agents to manage the condition. Benzothiazole derivatives have emerged as a promising class of compounds with antidiabetic potential. mdpi.com Their mechanism of action has been linked to the inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and agonism of the peroxisome proliferator-activated receptor gamma (PPAR-γ). researchgate.netnih.gov

A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were synthesized and shown to significantly lower plasma glucose levels in a rat model of non-insulin-dependent diabetes. researchgate.net In another study, 2-aminobenzothiazole (B30445) derivatives linked to guanidines were evaluated. mdpi.com The compound 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine showed a high affinity for PPARγ and, after four weeks of oral administration, was able to reduce blood glucose levels to below 200 mg/dL and improve the lipid profile in a diabetic rat model. mdpi.com These findings suggest that benzothiazole derivatives could serve as lead structures for the development of new oral hypoglycemic agents. mdpi.comnih.gov

Anthelmintic Activity

Helminthiasis, or infection by parasitic worms, is a major health issue, particularly in developing countries. The benzothiazole scaffold is found in several anthelmintic drugs, and research continues to explore new derivatives for this purpose. A series of new O-substituted 6-methoxybenzothiazole-2-carbamates were designed and synthesized as potential anthelmintics. nih.govnih.gov

In vitro evaluation of these carbamates for their paramphistomicidal activity revealed several highly active compounds. nih.govnih.gov Notably, methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate demonstrated an effect equipotent to the reference drug oxyclozanide at a concentration of 80 μg/mL. nih.govnih.gov The study highlighted that incorporating specific heterocyclic ring systems, such as 1,3,4-oxadiazoles, at the 6-position of the benzothiazole ring can lead to compounds with significant anthelmintic effects. nih.govnih.gov

Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Benzothiazole derivatives have been investigated for their antioxidant capabilities, with many showing significant radical scavenging potential. researchgate.netnih.gov

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. researchgate.net Studies have shown that the presence of certain substituents, particularly methoxy groups, on the benzothiazole ring can confer promising antioxidant activity, in some cases better than the standard antioxidant ascorbic acid. niscair.res.in A series of benzothiazol-2-yl-hydrazone derivatives bearing methoxy groups demonstrated potent antioxidant effects. niscair.res.in Similarly, other 2-aryl benzothiazole derivatives have also shown good antioxidant action in both DPPH and ABTS assays. These findings suggest that benzothiazole derivatives can be explored as potential agents to combat oxidative stress-related conditions. nih.gov

Neuroprotective and Anti-Parkinsonian Activities

Derivatives of the benzothiazole core have shown considerable promise as agents for the treatment of neurodegenerative disorders, including Parkinson's disease. The therapeutic strategy for Parkinson's disease often involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, the levels of dopamine are increased, which helps to alleviate the motor symptoms of the disease.